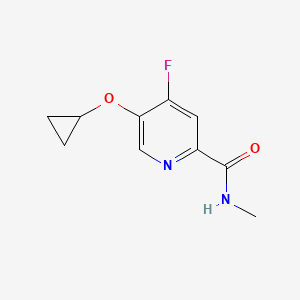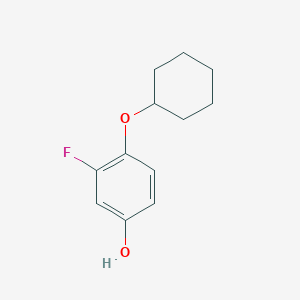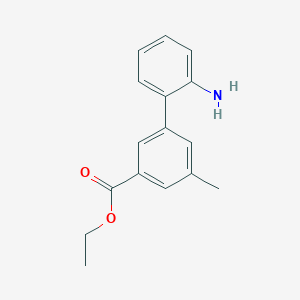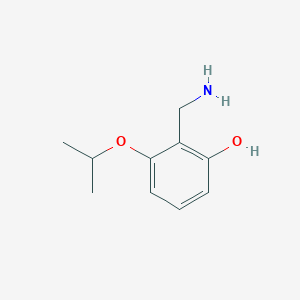
4-Cyclopropoxy-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-2-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
4-Cyclopropoxy-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced using reagents such as hydrogen peroxide or lithium aluminum hydride, respectively.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-fluorobenzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of dyes and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
4-Cyclopropoxy-2-fluorobenzenesulfonamide can be compared with other sulfonamide compounds such as 4-fluorobenzenesulfonamide and N-fluorobenzenesulfonimide. While these compounds share similar functional groups, this compound is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and biological activity .
Similar Compounds
- 4-Fluorobenzenesulfonamide
- N-Fluorobenzenesulfonimide
- 4-Cyclopropyl-2-fluorobenzenesulfonamide
Propiedades
Fórmula molecular |
C9H10FNO3S |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(14-6-1-2-6)3-4-9(8)15(11,12)13/h3-6H,1-2H2,(H2,11,12,13) |
Clave InChI |
BCLUCNDRWNZPQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(C=C2)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)



